Raspberry ketone

Description

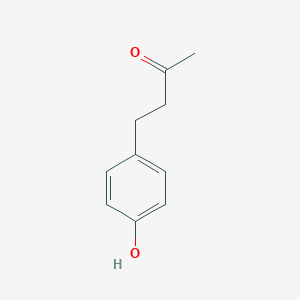

Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxyphenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-7,12H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJGBTKGETPDVIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044495 | |

| Record name | 4-(4-Hydroxyphenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Liquid, Other Solid; Pellets or Large Crystals, Solid, White needle like crystals or granule crystalline material with sweet fruity, warm odour resembling raspberry preserve | |

| Record name | 2-Butanone, 4-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(4-Hydroxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-(p-Hydroxyphenyl)-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/601/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

Decomposes, 200.00 °C. @ 760.00 mm Hg | |

| Record name | Raspberry ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-(4-Hydroxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 g in 1 mL 98% alcohol, Soluble in oils; moderately soluble in ethanol, very slightly, insoluble in water; soluble in oils, moderately soluble (in ethanol) | |

| Record name | Raspberry ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-(4-Hydroxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-(p-Hydroxyphenyl)-2-butanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/601/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

Colorless crystals | |

CAS No. |

5471-51-2 | |

| Record name | 4-(4′-Hydroxyphenyl)-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5471-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Raspberry ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005471512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Raspberry ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 4-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(4-Hydroxyphenyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-hydroxyphenyl)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(P-HYDROXYPHENYL)-2-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QY1MH15BG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Raspberry ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-(4-Hydroxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

82.5 °C | |

| Record name | Raspberry ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8163 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-(4-Hydroxyphenyl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033723 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Raspberry Ketone: Chemical Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raspberry ketone, a phenolic compound naturally occurring in red raspberries (Rubus idaeus), is a molecule of significant interest in the fields of flavor chemistry, cosmetics, and increasingly, in metabolic research. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It details established experimental protocols for its chemical synthesis, purification, and analytical characterization. Furthermore, this document outlines key in vitro and in vivo methodologies to investigate its biological activities, with a particular focus on its effects on adipogenesis and lipid metabolism. The information is presented to serve as a practical resource for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

This compound, with the IUPAC name 4-(4-hydroxyphenyl)butan-2-one, is the primary compound responsible for the characteristic aroma of raspberries.[1] Its structure consists of a phenol (B47542) group attached to a butane-2-one moiety.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 4-(4-Hydroxyphenyl)butan-2-one[2][3] |

| Other Names | Rheosmin, Frambinone, Oxyphenalon[3] |

| CAS Number | 5471-51-2[2][3] |

| Chemical Formula | C₁₀H₁₂O₂[3] |

| Molecular Weight | 164.20 g/mol [3] |

| SMILES | CC(=O)CCc1ccc(O)cc1[3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to pale yellow crystalline solid[4] |

| Odor | Sweet, fruity, raspberry-like[4] |

| Melting Point | 82-84 °C[2][3][4] |

| Boiling Point | 200 °C at 760 mmHg[5]; 140-146 °C at 0.5 mmHg[2][3] |

| Solubility | Soluble in ethanol (B145695), ether, and volatile oils; Insoluble in water[6][7] |

| logP (o/w) | 0.94[5] |

| Flash Point | > 93.33 °C[8] |

Table 3: Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 7.04 (d, J=8.5 Hz, 2H), 6.75 (d, J=8.5 Hz, 2H), 2.82 (t, J=7.5 Hz, 2H), 2.74 (t, J=7.5 Hz, 2H), 2.14 (s, 3H) |

| ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | 209.0, 154.0, 132.8, 129.4, 115.3, 45.4, 30.1, 28.9 |

| IR (KBr, cm⁻¹) | 3380 (O-H), 2925 (C-H), 1705 (C=O), 1605, 1515 (C=C aromatic) |

| Mass Spectrometry (ESI-MS) m/z | 163 [M-H]⁻ |

Synthesis and Purification

Due to its low natural abundance (1-4 mg per kg of raspberries), this compound is primarily produced synthetically for commercial use.[2] The most common synthetic route involves a Claisen-Schmidt condensation followed by catalytic hydrogenation.

Experimental Protocol: Two-Step Synthesis of this compound

Step 1: Claisen-Schmidt Condensation to form 4-(4-hydroxyphenyl)but-3-en-2-one

This step involves the base-catalyzed reaction between 4-hydroxybenzaldehyde (B117250) and acetone (B3395972).[9][10]

-

Materials:

-

4-hydroxybenzaldehyde

-

Acetone

-

Ethanol (95%)

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

-

-

Procedure:

-

In a suitable reaction flask, dissolve 4-hydroxybenzaldehyde in a minimal amount of 95% ethanol.

-

Add a molar excess of acetone to the solution.

-

While stirring, slowly add 10% aqueous NaOH solution to the mixture.

-

Continue stirring at room temperature for 2-4 hours, during which a yellow precipitate of 4-(4-hydroxyphenyl)but-3-en-2-one should form.[11]

-

Cool the reaction mixture in an ice bath to maximize precipitation.[12]

-

Collect the solid product by vacuum filtration and wash with cold water to remove excess NaOH.

-

The crude product can be recrystallized from ethanol/water to improve purity.[13]

-

Step 2: Catalytic Hydrogenation to form 4-(4-hydroxyphenyl)butan-2-one (this compound)

This step reduces the carbon-carbon double bond of the enone intermediate.

-

Materials:

-

4-(4-hydroxyphenyl)but-3-en-2-one

-

Methanol (B129727) or Ethanol

-

Hydrogenation catalyst (e.g., Palladium on carbon (Pd/C), Nickel boride, or Rhodium on alumina)[6][7]

-

Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

-

Filtration aid (e.g., Celite)

-

-

Procedure:

-

Dissolve the 4-(4-hydroxyphenyl)but-3-en-2-one in a suitable solvent such as methanol or ethanol in a hydrogenation flask.

-

Carefully add the hydrogenation catalyst (e.g., 5-10% w/w Pd/C).

-

Secure the flask to the hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas several times.

-

Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by hydrogen uptake or by techniques like Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Experimental Protocol: Purification by Recrystallization

-

Materials:

-

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution heated briefly before hot filtration.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

Further cool the flask in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals in a vacuum oven or air-dry to a constant weight.

-

Analytical Characterization

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

-

Instrumentation:

-

HPLC system with a UV or fluorescence detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

-

Mobile Phase:

-

A typical mobile phase is a gradient or isocratic mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.[15]

-

-

Procedure:

-

Prepare a standard stock solution of this compound of known concentration in a suitable solvent (e.g., methanol).

-

Prepare a series of working standards by diluting the stock solution.

-

Prepare the sample solution by dissolving a known amount of the synthesized product in the mobile phase or a compatible solvent.

-

Set the HPLC parameters: flow rate (e.g., 1.0 mL/min), injection volume (e.g., 10 µL), and detector wavelength (e.g., 280 nm).

-

Inject the standards and the sample.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the purity of the sample by comparing the peak area to the calibration curve generated from the standards.

-

Biological Activity and In Vitro/In Vivo Analysis

This compound has been investigated for its potential to modulate lipid metabolism and exert anti-obesity effects.[16] Key in vitro and in vivo models are employed to elucidate its mechanisms of action.

In Vitro Adipogenesis and Lipolysis Assays

The 3T3-L1 murine preadipocyte cell line is a widely used model to study adipogenesis.[2][17]

4.1.1. Experimental Protocol: 3T3-L1 Cell Culture and Differentiation

-

Materials:

-

3T3-L1 preadipocytes

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Bovine calf serum (BCS) or Fetal bovine serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Differentiation-inducing cocktail (MDI): 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone, and insulin.[2] Rosiglitazone can be added to enhance differentiation.[16][17]

-

Cell culture plates and flasks

-

CO₂ incubator (37°C, 5% CO₂)

-

-

Procedure:

-

Cell Seeding: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% penicillin-streptomycin until confluent.

-

Induction of Differentiation (Day 0): Two days post-confluence, replace the medium with DMEM containing 10% FBS and the MDI cocktail (e.g., 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).

-

Insulin Treatment (Day 2): After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

-

Maintenance (Day 4 onwards): After another 48 hours, replace the medium with DMEM containing 10% FBS. Replenish the medium every 2 days. Lipid droplets should become visible within the cells.

-

4.1.2. Experimental Protocol: Oil Red O Staining for Lipid Accumulation

-

Materials:

-

Differentiated 3T3-L1 adipocytes in culture plates

-

Phosphate-buffered saline (PBS)

-

10% Formalin in PBS

-

Oil Red O stock solution (0.5% in isopropanol)

-

Hematoxylin (optional, for counterstaining nuclei)

-

Microscope

-

-

Procedure:

-

Wash the cells with PBS.

-

Fix the cells with 10% formalin for at least 1 hour at room temperature.

-

Wash the cells with water.

-

Incubate the cells with 60% isopropanol for 5 minutes.

-

Prepare the Oil Red O working solution by diluting the stock solution with water (e.g., 6 parts stock to 4 parts water) and filtering.

-

Stain the cells with the Oil Red O working solution for 10-15 minutes.[8]

-

Wash the cells extensively with water.

-

(Optional) Counterstain the nuclei with hematoxylin.

-

Visualize the lipid droplets (stained red) under a microscope.

-

For quantification, the stain can be eluted with isopropanol, and the absorbance measured at approximately 510 nm.[3]

-

4.1.3. Experimental Protocol: Adiponectin Secretion Assay (ELISA)

-

Materials:

-

Conditioned media from differentiated 3T3-L1 adipocytes (treated with or without this compound)

-

Commercial mouse adiponectin ELISA kit

-

Microplate reader

-

-

Procedure:

-

Collect the cell culture supernatant from treated and untreated adipocytes.

-

Perform the ELISA according to the manufacturer's instructions.[5][6][18][19][20] This typically involves:

-

Adding standards and samples to the antibody-coated microplate.

-

Incubating with a biotinylated detection antibody.

-

Incubating with a streptavidin-HRP conjugate.

-

Adding a substrate solution and stopping the reaction.

-

-

Measure the absorbance at the appropriate wavelength (usually 450 nm).

-

Calculate the concentration of adiponectin in the samples based on the standard curve.

-

4.1.4. Experimental Protocol: Norepinephrine-Induced Lipolysis Assay (Glycerol Release)

-

Materials:

-

Differentiated 3T3-L1 adipocytes

-

Krebs-Ringer bicarbonate buffer (or similar) with bovine serum albumin (BSA)

-

Norepinephrine (B1679862) solution

-

Commercial glycerol (B35011) assay kit

-

Microplate reader

-

-

Procedure:

-

Wash the differentiated adipocytes with PBS.

-

Incubate the cells in buffer with or without this compound for a pre-determined time.

-

Stimulate lipolysis by adding norepinephrine (e.g., 10 µM) and incubate for 1-3 hours.

-

Collect the incubation medium.

-

Measure the glycerol concentration in the medium using a commercial colorimetric or fluorometric glycerol assay kit, following the manufacturer's protocol.[4][21][22][23] The principle often involves the enzymatic conversion of glycerol to a product that can be detected spectrophotometrically.

-

Normalize the glycerol release to the total protein or DNA content of the cells.

-

In Vivo Anti-Obesity Studies

Animal models, typically mice fed a high-fat diet, are used to assess the in vivo efficacy of this compound.[24][25]

4.2.1. Experimental Protocol: High-Fat Diet-Induced Obesity Mouse Model

-

Animals:

-

Male C57BL/6J or ICR mice are commonly used.

-

-

Diet and Treatment:

-

Acclimatize the animals for at least one week.

-

Divide the animals into groups:

-

Control group: fed a standard chow diet.

-

High-fat diet (HFD) group: fed a diet with 45-60% of calories from fat.

-

HFD + this compound group(s): fed the HFD supplemented with different doses of this compound (e.g., 0.5%, 1%, or 2% of the diet, or administered by oral gavage at doses like 200 mg/kg body weight).[24][25][26][27]

-

-

Provide the respective diets and treatments for a period of several weeks (e.g., 8-12 weeks).

-

Monitor body weight, food intake, and general health regularly.

-

-

Outcome Measures:

-

Body Composition: Can be assessed using techniques like DEXA or by dissecting and weighing adipose tissue depots (e.g., epididymal, retroperitoneal) at the end of the study.

-

Blood Parameters: Collect blood samples to measure glucose, insulin, triglycerides, cholesterol, and adiponectin levels.

-

Histology: Adipose tissue and liver can be collected, fixed, and stained (e.g., with H&E) to examine adipocyte size and lipid accumulation (steatosis) in the liver.

-

Signaling Pathways and Molecular Mechanisms

The biological effects of this compound are attributed to its interaction with several key signaling pathways involved in metabolism.

PPARα Activation Pathway

This compound has been suggested to act as a peroxisome proliferator-activated receptor-alpha (PPARα) agonist.[28] Activation of PPARα in the liver stimulates the expression of genes involved in fatty acid oxidation, thereby promoting the breakdown of fats.

UCP1-Mediated Thermogenesis Pathway

In brown adipose tissue (BAT), this compound may promote thermogenesis by upregulating the expression of uncoupling protein 1 (UCP1).[15][29] UCP1 dissipates the proton gradient across the inner mitochondrial membrane, releasing energy as heat instead of ATP.

Experimental Workflow for In Vitro Analysis

The following diagram illustrates a typical workflow for investigating the effects of this compound on 3T3-L1 adipocytes.

Conclusion

This technical guide provides a foundational resource for researchers working with this compound. The detailed information on its chemical properties, synthesis, purification, and analytical methods, combined with specific protocols for investigating its biological effects, is intended to facilitate further research into the potential applications of this multifaceted compound. The provided diagrams offer a visual representation of key pathways and workflows, aiding in the conceptualization and design of future experiments. As research into natural compounds for metabolic health continues to expand, a thorough understanding of the fundamental characteristics and experimental methodologies associated with molecules like this compound is paramount.

References

- 1. Effect of this compound on Normal, Obese and Health-Compromised Obese Mice: A Preliminary Study [agris.fao.org]

- 2. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

- 3. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zen-bio.com [zen-bio.com]

- 5. content.abcam.com [content.abcam.com]

- 6. elkbiotech.com [elkbiotech.com]

- 7. protocols.io [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 10. Preparation of Dibenzal Acetone: Step-by-Step Guide [vedantu.com]

- 11. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 12. Claisen-Schmidt Condensation [cs.gordon.edu]

- 13. rubingroup.org [rubingroup.org]

- 14. Purification [chem.rochester.edu]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. artekinmedikal.com.tr [artekinmedikal.com.tr]

- 19. alpco-docs.s3.amazonaws.com [alpco-docs.s3.amazonaws.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. abcam.com [abcam.com]

- 22. saibou.jp [saibou.jp]

- 23. zen-bio.com [zen-bio.com]

- 24. Anti-obese action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. Sex-Specific Effects on Total Body Fat Gain with 4-Week Daily Dosing of this compound [4-(4-Hydroxyphenyl)-2-butanone] and Ketogenic Diet in Mice [mdpi.com]

- 28. creative-diagnostics.com [creative-diagnostics.com]

- 29. This compound induces brown-like adipocyte formation through suppression of autophagy in adipocytes and adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Aroma of Raspberries: A Technical Guide to the Natural Sources and Biosynthesis of Raspberry Ketone

Introduction: 4-(4-hydroxyphenyl)butan-2-one, commonly known as raspberry ketone, is the principal aromatic compound responsible for the characteristic scent of red raspberries (Rubus idaeus). This phenolic compound is of significant interest to the flavor, fragrance, cosmetic, and nutraceutical industries. While it can be produced synthetically, there is a high demand for naturally sourced this compound, which commands a premium price. This technical guide provides an in-depth exploration of the natural occurrence of this compound and the intricate biosynthetic pathways responsible for its formation in plants and engineered microorganisms. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a comprehensive overview of the subject, including quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Natural Sources of this compound

This compound is found in a variety of fruits, though typically in trace amounts. The most well-known source is the red raspberry, from which the compound derives its name. However, it is also present in other fruits and plants. The low concentrations in natural sources make direct extraction an economically challenging endeavor, with approximately 1-4 mg of this compound yielded per kilogram of fresh raspberries.[1][2][3][4] This low yield is a primary driver for research into alternative biosynthetic production methods. Other documented natural sources include kiwifruit, peaches, grapes, apples, cranberries, and blackberries.[5][6]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound varies significantly between different plant species, cultivars, and with the ripeness of the fruit. Accurate quantification is typically achieved using analytical techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[7][8]

| Natural Source | Species | Concentration Range | Reference(s) |

| Red Raspberry | Rubus idaeus | 1-4 mg/kg | [1][2][3][4] |

| Kiwifruit | Actinidia deliciosa | Trace amounts | [5] |

| Peach | Prunus persica | Trace amounts | [5] |

| Grape | Vitis vinifera | Trace amounts | [5] |

| Apple | Malus domestica | Trace amounts | [5] |

| Cranberry | Vaccinium macrocarpon | Trace amounts | [9] |

| Blackberry | Rubus spp. | Trace amounts | [9] |

| Rhubarb | Rheum spp. | Present | [10] |

| Pine Trees (bark) | Pinus spp. | Present | [5] |

| Yew (bark) | Taxus spp. | Present | [5] |

Biosynthesis of this compound

The biosynthesis of this compound is a branch of the phenylpropanoid pathway, which is responsible for the production of a wide array of plant secondary metabolites. The pathway initiates from the amino acids phenylalanine or tyrosine.[1][11]

The Phenylpropanoid Pathway to this compound

The biosynthetic route involves a series of enzymatic conversions to produce the final this compound molecule. The key steps are as follows:

-

Deamination: The pathway begins with the deamination of L-phenylalanine by phenylalanine ammonia (B1221849) lyase (PAL) to form cinnamic acid, which is then hydroxylated by cinnamate-4-hydroxylase (C4H) to yield p-coumaric acid. Alternatively, L-tyrosine can be directly deaminated by tyrosine ammonia lyase (TAL) to form p-coumaric acid.[11][12][13]

-

CoA Ligation: The resulting p-coumaric acid is activated by the addition of a coenzyme A (CoA) molecule. This reaction is catalyzed by 4-coumarate:CoA ligase (4CL) , forming p-coumaroyl-CoA.[1][8][13]

-

Condensation: The key step in forming the C6-C4 backbone of this compound is the condensation of one molecule of p-coumaroyl-CoA with one molecule of malonyl-CoA. This reaction is catalyzed by benzalacetone synthase (BAS) , a type III polyketide synthase. The reaction proceeds via a decarboxylative condensation to produce 4-hydroxybenzalacetone (also referred to as p-hydroxybenzalacetone).[8][13][14]

-

Reduction: The final step is the reduction of the α,β-unsaturated double bond in 4-hydroxybenzalacetone. This reaction is catalyzed by an NADPH-dependent reductase known as This compound/zingerone synthase (RZS1) or benzalacetone reductase (BAR), yielding 4-(4-hydroxyphenyl)butan-2-one (this compound).[8][14]

Heterologous Production in Microorganisms

The low yield of this compound from natural plant sources has driven research into microbial production platforms. Genetically engineered Escherichia coli and Saccharomyces cerevisiae have been successfully utilized for the heterologous production of this compound.[5][11][15] These systems typically involve the introduction of the plant-derived genes encoding the key enzymes (4CL, BAS, and RZS1) into the microbial host. The production can start from supplemented precursors like p-coumaric acid or be engineered for de novo synthesis from simple carbon sources like glucose.[5][15] Optimization of these microbial factories involves balancing the expression of the pathway enzymes and ensuring a sufficient supply of precursors, particularly malonyl-CoA.[1][5] Engineered strains of E. coli have been reported to produce this compound at titers up to 90.97 mg/L from p-coumaric acid.[15]

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of this compound from plant material, as well as a general protocol for its production in a microbial host.

Protocol for Extraction and Quantification from Plant Material

This protocol is based on methodologies described for the analysis of this compound in raspberries and other plant matrices.[2][7]

1. Sample Preparation: a. Homogenize 10 g of fresh or frozen plant material (e.g., raspberry fruit) in liquid nitrogen to a fine powder. b. Transfer the powdered sample to a 50 mL conical tube.

2. Extraction: a. Add 20 mL of methanol (B129727) to the sample. b. Perform hot reflux extraction for 2 hours at 60-70°C.[6] Alternatively, sonicate the sample for 30 minutes at room temperature. c. Centrifuge the mixture at 4000 x g for 15 minutes. d. Collect the supernatant. Repeat the extraction step on the pellet with an additional 20 mL of methanol. e. Pool the supernatants and evaporate to dryness under vacuum.

3. Clean-up (Optional, for complex matrices): a. Re-dissolve the dried extract in 5 mL of water. b. Perform liquid-liquid extraction with 3 x 5 mL of ethyl acetate (B1210297). c. Pool the ethyl acetate fractions and evaporate to dryness.

4. Quantification by HPLC-MS/MS: [7][8][16] a. Reconstitute the final dried extract in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). b. Filter the sample through a 0.22 µm syringe filter into an HPLC vial. c. Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A linear gradient appropriate for separating this compound from other matrix components (e.g., start at 5% B, ramp to 50% B over 7 minutes).[3]

- Flow Rate: 0.2-0.4 mL/min.

- Column Temperature: 25-30°C. d. Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive mode.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Monitor for precursor-to-product ion transitions specific to this compound (e.g., m/z 165 -> 107 or 165 -> 77).[8] e. Quantification: Generate a standard curve using analytical grade this compound standard and calculate the concentration in the original sample.

// Nodes

Start [label="Plant Material\n(e.g., Raspberries)", fillcolor="#F1F3F4", fontcolor="#202124"];

Homogenize [label="Homogenization\n(Liquid N2)", fillcolor="#F1F3F4", fontcolor="#202124"];

Extract [label="Solvent Extraction\n(Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Centrifuge [label="Centrifugation", fillcolor="#F1F3F4", fontcolor="#202124"];

Supernatant [label="Collect Supernatant", fillcolor="#FBBC05", fontcolor="#202124"];

Evaporate [label="Evaporation", fillcolor="#F1F3F4", fontcolor="#202124"];

Reconstitute [label="Reconstitution & Filtration", fillcolor="#F1F3F4", fontcolor="#202124"];

Analysis [label="HPLC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

Quantify [label="Quantification", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges

Start -> Homogenize;

Homogenize -> Extract;

Extract -> Centrifuge;

Centrifuge -> Supernatant;

Supernatant -> Evaporate;

Evaporate -> Reconstitute;

Reconstitute -> Analysis;

Analysis -> Quantify;

}

Protocol for Heterologous Production in E. coli

This generalized protocol outlines the key steps for producing this compound in an engineered E. coli strain expressing the biosynthetic pathway, starting from a p-coumaric acid precursor.[5][15]

1. Strain and Plasmid Preparation: a. Obtain or construct expression plasmids containing the genes for 4-coumarate:CoA ligase (4CL), benzalacetone synthase (BAS), and this compound/zingerone synthase (RZS1) under the control of an inducible promoter (e.g., T7 or araBAD). b. Transform a suitable E. coli expression host (e.g., BL21(DE3)) with the expression plasmids.

2. Inoculum Preparation: a. Inoculate a single colony of the engineered strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics. b. Incubate overnight at 37°C with shaking (220 rpm).

3. Fermentation: a. Inoculate 100 mL of Terrific Broth (TB) or a defined minimal medium in a 500 mL flask with the overnight culture to an initial OD600 of ~0.1. b. Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Cool the culture to a lower temperature (e.g., 20-30°C) and induce protein expression by adding the appropriate inducer (e.g., 0.1-1 mM IPTG). d. Simultaneously, add the precursor p-coumaric acid to a final concentration of 100-200 mg/L. e. Continue incubation for 24-72 hours at the lower temperature with shaking.

4. Product Extraction and Analysis: a. Centrifuge the culture to separate the cells from the medium. b. Extract the supernatant with an equal volume of ethyl acetate. c. Analyze the ethyl acetate fraction for this compound content using GC-MS or HPLC-MS/MS as described in Protocol 3.1.

Enzyme Assay for this compound/Zingerone Synthase (RZS1)

This protocol is adapted from the characterization of RZS1.[14] The assay measures the consumption of the substrate, 4-hydroxybenzalacetone, or the cofactor, NADPH.

1. Reaction Mixture Preparation (Total volume of 200 µL): a. Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0). b. Add 4-hydroxybenzalacetone (substrate) to a final concentration of 100 µM. c. Add NADPH (cofactor) to a final concentration of 250 µM. d. Add purified RZS1 enzyme preparation (e.g., 1-5 µg).

2. Assay Procedure: a. Pre-incubate the reaction mixture without the enzyme at 30°C for 5 minutes. b. Initiate the reaction by adding the RZS1 enzyme. c. Monitor the decrease in absorbance at 340 nm (for NADPH consumption) using a spectrophotometer. d. Alternatively, stop the reaction at various time points by adding an equal volume of methanol or by acidification. e. Analyze the reaction products by HPLC to measure the formation of this compound.

3. Calculation of Activity: a. Calculate the rate of NADPH consumption using its molar extinction coefficient (6220 M⁻¹cm⁻¹ at 340 nm). b. One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of product (or consumption of 1 µmol of NADPH) per minute under the specified conditions.

Conclusion

This compound remains a high-value compound in multiple industries, with a strong consumer preference for the "natural" label. While direct extraction from its primary source, the red raspberry, is commercially practiced, the extremely low yields necessitate alternative production strategies. The elucidation of the biosynthetic pathway, from phenylpropanoid precursors through the key enzymatic steps catalyzed by 4CL, BAS, and RZS1, has paved the way for metabolic engineering approaches. Heterologous production in microbial hosts like E. coli and S. cerevisiae offers a promising and scalable alternative for the sustainable production of natural this compound. Further research in synthetic biology, including enzyme engineering and pathway optimization, will continue to enhance the efficiency of these biosynthetic systems, potentially meeting the growing market demand for this enigmatic and valuable flavor compound.

References

- 1. Efficient bioconversion of this compound in Escherichia coli using fatty acids feedstocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new this compound synthesis gene RinPKS4 identified in Rubus idaeus L. by transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Glucose-Derived this compound Produced via Engineered Escherichia coli Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103553893B - Method for extracting this compound from raspberry - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. "A highly sensitive ultra-high performance liquid chromatography/tandem" by B. Yuan, D. Zhao et al. [jfda-online.com]

- 9. Glucose-Derived this compound Produced via Engineered Escherichia coli Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An ADH toolbox for this compound production from natural resources via a biocatalytic cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. A new this compound synthesis gene RinPKS4 identified in Rubus idaeus L. by transcriptome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. UHPLC-QqQ-MS/MS method development and validation with statistical analysis: determination of this compound metabolites in mice plasma and brain - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Raspberry Ketone on Adipocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raspberry ketone [4-(4-hydroxyphenyl)-2-butanone], a natural phenolic compound found in red raspberries and other fruits, has garnered significant attention for its potential anti-obesity effects.[1][2][3][4] In vitro studies, primarily utilizing the 3T3-L1 preadipocyte cell line, have been instrumental in elucidating the molecular mechanisms by which this compound influences adipocyte biology. This technical guide provides a comprehensive overview of these in vitro effects, focusing on adipogenesis, lipolysis, and the underlying signaling pathways. The information is presented to support further research and drug development endeavors in the field of metabolic diseases.

Effects on Adipogenesis and Lipid Accumulation

This compound has been consistently shown to inhibit the differentiation of preadipocytes into mature, lipid-laden adipocytes.[3][5][6] This anti-adipogenic effect is dose-dependent, with studies demonstrating a significant reduction in lipid accumulation at various concentrations.[6][7]

Key Mechanisms:

-

Downregulation of Adipogenic Transcription Factors: this compound suppresses the expression of key master regulators of adipogenesis, including peroxisome proliferator-activated receptor-γ (PPARγ) and CCAAT/enhancer-binding protein-α (C/EBPα).[3][4][5][6][7][8][9] The inhibition of these transcription factors leads to a subsequent decrease in the expression of their target genes, such as adipocyte fatty acid-binding protein 2 (aP2/FABP4).[5][6][7][8][9]

-

Inhibition of Lipogenic Gene Expression: The expression of genes involved in fatty acid synthesis (lipogenesis), such as fatty acid synthase (FAS), acetyl-CoA carboxylase-1 (ACC1), and stearoyl-CoA desaturase-1 (SCD1), is also significantly reduced by this compound treatment.[5][6][7][9]

Quantitative Data on Adipogenesis Inhibition

| Parameter | Cell Line | This compound Concentration | Effect | Reference |

| Lipid Accumulation | 3T3-L1 | 50 µM | 76% decrease | [6] |

| Lipid Accumulation | 3T3-L1 | 300 µM | ~50% reduction | [7] |

| PPARγ mRNA Expression | 3T3-L1 | 10 µM | Significant suppression | [6] |

| C/EBPα mRNA Expression | 3T3-L1 | 10 µM | Significant suppression | [6] |

| aP2 mRNA Expression | 3T3-L1 | 10 µM | Significant down-regulation | [6] |

| FAS Protein Expression | 3T3-L1 | Not specified | Significant reduction on days 6 and 9 | [7] |

| FABP4 Protein Expression | 3T3-L1 | Not specified | Significant reduction on days 6 and 9 | [7] |

Effects on Lipolysis and Fatty Acid Oxidation

In mature adipocytes, this compound promotes the breakdown of stored triglycerides (lipolysis) and enhances the oxidation of fatty acids.[1][2][5][10][11]

Key Mechanisms:

-

Upregulation of Lipolytic Enzymes: this compound increases the gene expression of key lipolytic enzymes, including adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL).[5][6][8][9] HSL is a critical enzyme in the lipolytic cascade, and its translocation from the cytosol to lipid droplets is a key step in initiating lipolysis.[11]

-

Increased Fatty Acid Oxidation: Treatment with this compound has been shown to increase fatty acid oxidation in 3T3-L1 adipocytes.[1][2][10] This is associated with an upregulation of carnitine palmitoyltransferase-1B (CPT1B), a key enzyme in the transport of fatty acids into the mitochondria for beta-oxidation.[5][6][9]

-

Stimulation of Norepinephrine-Induced Lipolysis: this compound has been observed to significantly enhance norepinephrine-induced lipolysis, which is linked to the translocation of HSL to lipid droplets.[11]

Quantitative Data on Lipolysis and Fatty Acid Oxidation

| Parameter | Cell Line | This compound Concentration | Effect | Reference |

| Lipolysis | Differentiated 3T3-L1 | 10 µM | Significant increase | [1][2] |

| Fatty Acid Oxidation | Differentiated 3T3-L1 | 10 µM | Increased | [1][2][10] |

| ATGL mRNA Expression | Mature 3T3-L1 | 1, 10, 20 µM | Upregulation | [6] |

| HSL mRNA Expression | Mature 3T3-L1 | 1, 10, 20 µM | Upregulation | [6] |

| CPT1B mRNA Expression | Mature 3T3-L1 | 1, 10, 20 µM | Upregulation | [6] |

Regulation of Adipokines and Browning of Adipose Tissue

This compound also influences the secretion of adipokines, which are hormones produced by adipose tissue that play a crucial role in metabolic regulation.

-

Increased Adiponectin Secretion: A notable effect of this compound is the increased expression and secretion of adiponectin in 3T3-L1 adipocytes.[1][2][10] Adiponectin is an important adipokine with insulin-sensitizing and anti-inflammatory properties.

-

Induction of Brown-like Adipocytes (Beiging): Some studies suggest that this compound can induce the browning of white adipose tissue.[12] At a concentration of 100 µM, this compound was shown to induce the expression of browning-specific proteins like PRDM16, PGC-1α, and UCP-1 in 3T3-L1 cells.[12] This effect appears to be mediated through the suppression of autophagy.[12]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagram illustrates the proposed signaling pathways through which this compound exerts its effects on adipocytes.

Caption: Proposed signaling pathways of this compound in adipocytes.

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying the in vitro effects of this compound on adipocytes.

Caption: General experimental workflow for in vitro adipocyte studies.

Experimental Protocols

Cell Culture and Differentiation

-

Cell Line: 3T3-L1 murine preadipocyte cell line is the most commonly used model.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).

-

Differentiation Induction: Two days post-confluence, differentiation is typically induced by treating the cells with a differentiation medium containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) in DMEM with 10% FBS for 2-3 days.

-

Maintenance: Following induction, cells are maintained in DMEM with 10% FBS and 10 µg/mL insulin for another 2-3 days, after which they are cultured in DMEM with 10% FBS, with media changes every 2 days.

This compound Treatment

-

For Adipogenesis Studies: this compound (typically dissolved in DMSO) is added to the differentiation medium at various concentrations (e.g., 1, 10, 20, 50, 100, 300 µM) from day 2 to day 8 of differentiation.[6][7][9]

-

For Lipolysis Studies in Mature Adipocytes: Fully differentiated adipocytes (around day 12) are treated with this compound for a specified period (e.g., 24 hours).[6][9]

Key Assays

-

Lipid Accumulation (Oil Red O Staining):

-

Wash cells with phosphate-buffered saline (PBS).

-

Fix cells with 10% formalin for at least 1 hour.

-

Wash with water and then with 60% isopropanol (B130326).

-

Stain with Oil Red O solution for at least 10 minutes.

-

Wash with water.

-

For quantification, elute the stain with isopropanol and measure the absorbance spectrophotometrically.

-

-

Gene Expression Analysis (qRT-PCR):

-

Isolate total RNA from cells using a suitable kit (e.g., TRIzol).

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative real-time PCR using specific primers for target genes (e.g., PPARγ, C/EBPα, HSL, ATGL, CPT1B) and a housekeeping gene (e.g., β-actin) for normalization.

-

-

Protein Expression Analysis (Western Blot):

-

Lyse cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., PPARγ, C/EBPα, FAS, FABP4).

-

Incubate with a corresponding secondary antibody.

-

Detect signals using an enhanced chemiluminescence (ECL) system.

-

-

Lipolysis Assay (Glycerol Release):

-

Treat mature adipocytes with this compound in a suitable buffer.

-

Collect the culture medium.

-

Measure the glycerol concentration in the medium using a commercial glycerol assay kit.

-

-

Adiponectin Secretion (ELISA):

-

Collect the culture medium from treated adipocytes.

-

Quantify the concentration of adiponectin in the medium using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

Conclusion

In vitro evidence strongly suggests that this compound modulates key aspects of adipocyte biology, including the inhibition of adipogenesis and the promotion of lipolysis. These effects are mediated through the regulation of critical transcription factors and enzymes involved in lipid metabolism. The ability of this compound to increase adiponectin secretion further highlights its potential as a therapeutic agent for metabolic disorders. The detailed methodologies and quantitative data summarized in this guide provide a solid foundation for researchers and drug development professionals to design and interpret future studies aimed at exploring the full therapeutic potential of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound increases both lipolysis and fatty acid oxidation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rhododendrol, a reductive metabolite of this compound, suppresses the differentiation of 3T3‑L1 cells into adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pharmacological Exploration of Phenolic Compound: this compound—Update 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, a naturally occurring phenolic compound, inhibits adipogenic and lipogenic gene expression in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] this compound increases both lipolysis and fatty acid oxidation in 3T3-L1 adipocytes. | Semantic Scholar [semanticscholar.org]

- 11. Anti-obese action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound induces brown-like adipocyte formation through suppression of autophagy in adipocytes and adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

"pharmacological properties of raspberry ketone"

An In-depth Technical Guide on the Pharmacological Properties of Raspberry Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound [4-(4-hydroxyphenyl) butan-2-one], a principal aromatic compound of red raspberries, has garnered significant attention for its potential therapeutic properties, particularly in the context of metabolic diseases. Structurally similar to capsaicin (B1668287) and synephrine, compounds known to influence lipid metabolism, this compound has been investigated for its anti-obesity, hepatoprotective, and anti-inflammatory effects.[1][2] Preclinical studies, primarily in rodent models and in vitro cell cultures, suggest that its mechanism of action involves the modulation of key pathways in lipid metabolism. These include increasing norepinephrine-induced lipolysis, enhancing fatty acid oxidation, stimulating adiponectin secretion, and suppressing adipogenesis.[1][3][4] This document provides a comprehensive technical overview of the pharmacological properties of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways to support further research and development.

Pharmacodynamics: Mechanism of Action

The primary pharmacological effects of this compound are centered on the modulation of lipid metabolism in adipocytes and hepatocytes. The proposed mechanisms are multifaceted, involving the activation of several key signaling pathways that collectively promote lipolysis and fatty acid oxidation while inhibiting adipogenesis and lipid accumulation.

Stimulation of Lipolysis and Fatty Acid Oxidation

-

Norepinephrine-Induced Lipolysis : this compound has been shown to significantly enhance norepinephrine-induced lipolysis in white adipocytes.[1] This process is associated with the translocation of hormone-sensitive lipase (B570770) (HSL) from the cytosol to lipid droplets, a critical step in the hydrolysis of triglycerides.[1]

-

Gene Expression : It upregulates the expression of crucial genes involved in lipolysis and fatty acid oxidation, including hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL).[3]

-

Adiponectin Secretion : In 3T3-L1 adipocytes, this compound increases both the expression and secretion of adiponectin.[4][5] Adiponectin is an adipocytokine that plays a vital role in regulating glucose levels and fatty acid breakdown. Increased levels are associated with improved metabolic health.[6]

-

AMPK Activation : Some studies suggest that the metabolic benefits of raspberries and their bioactive compounds may be mediated through the activation of AMP-activated protein kinase (AMPK).[5][7][8] AMPK is a central regulator of energy homeostasis, and its activation promotes fatty acid oxidation and glucose uptake.

Inhibition of Adipogenesis

This compound has been found to suppress the differentiation of pre-adipocytes into mature adipocytes.[3][9] This anti-adipogenic effect is achieved by down-regulating the expression of key transcription factors that govern adipogenesis, including:

-

Adipocyte fatty acid-binding protein-2 (aP2) [3]

Induction of Browning in White Adipose Tissue (WAT)

Recent research indicates that this compound can induce the formation of brown-like adipocytes (beigeing) within white adipose tissue.[10][11] This process is significant as brown and beige adipocytes are specialized in thermogenesis, thereby increasing energy expenditure. This effect is reportedly mediated through the upregulation of browning-specific proteins like UCP-1 and PGC-1α and involves the suppression of autophagy.[11][12]

Hepatoprotective and Antioxidant Effects

In animal models of non-alcoholic fatty liver disease (NAFLD), this compound has demonstrated hepatoprotective effects by reducing fat deposition, apoptosis, and degeneration of liver cells.[3] These effects are linked to the activation of peroxisome proliferator-activated receptor-α (PPAR-α), which plays a critical role in fatty acid metabolism.[3][13] Furthermore, this compound exhibits antioxidant properties by increasing total antioxidant capacity (TAC) and upregulating antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).[2][14]

Signaling Pathway Visualization

Caption: Proposed mechanism of this compound in adipocytes.

Quantitative Data Summary

Table 1: Summary of In Vitro Studies

| Cell Line | Concentration | Duration | Key Findings | Reference |

| 3T3-L1 Adipocytes | 10 µM | Not Specified | Increased lipolysis, fatty acid oxidation, and adiponectin expression/secretion. | [4][5][15] |

| 3T3-L1 Adipocytes | 10-200 µM | 24 hours | Suppressed adipocyte differentiation and fat accumulation in a concentration-dependent manner. | [9][16] |

| 3T3-L1 Adipocytes | 50 µM | Not Specified | Induced upregulation of FNDC5 protein via HO-1 signaling pathway. | [17] |

| 3T3-L1 Adipocytes | 100 µM | Not Specified | Induced browning by increasing mitochondrial biogenesis and expression of UCP-1, PGC-1α. | [11][12] |

Table 2: Summary of In Vivo Studies

| Animal Model | Dosage | Duration | Key Findings | Reference |

| Mice (ICR) | 0.5%, 1%, or 2% of high-fat diet | 10 weeks | Prevented high-fat diet-induced increases in body, liver, and visceral adipose tissue weight. | [1] |

| Mice (C57BL/6J) | 200 mg/kg (gavage) | 4 weeks | Significantly reduced weight gain and white adipose mass in high-fat diet-fed mice. | [18] |

| Rats (Ovariectomy-induced obesity) | 160 mg/kg (gavage) | 8 weeks | Reduced body weight gain and inguinal adipose tissue amount; increased browning markers. | [10][12] |

| Mice (Obese) | 165, 330, 500 mg/kg | 10 days | Retarded body weight gain. Doses of 330 and 500 mg/kg resulted in mortality and elevated ALT. | [19] |

Experimental Protocols

In Vivo Anti-Obesity Study in Diet-Induced Obese (DIO) Mice

This protocol outlines a typical methodology for evaluating the anti-obesity effects of this compound in a rodent model.

Workflow Diagram

Caption: General workflow for an in vivo anti-obesity study.

Methodology Details:

-

Animal Model : Male C57BL/6J or ICR mice are commonly used due to their susceptibility to diet-induced obesity.[1][18][20][21]

-

Housing and Acclimatization : Animals are housed under standard conditions (12h light/dark cycle, controlled temperature and humidity) and allowed to acclimatize for at least one week before the experiment.

-

Obesity Induction : Obesity is induced by feeding a high-fat diet (HFD), typically providing 45-60% of calories from fat, for a period of 6 to 10 weeks.[1][19][22] A control group is fed a standard low-fat chow.

-

Grouping and Treatment : Once a significant difference in body weight is established between the HFD and chow groups, the HFD-fed mice are randomized into treatment groups: HFD + Vehicle control, and HFD + this compound. This compound is typically administered daily via oral gavage at doses ranging from 50 to 500 mg/kg body weight.[18][19] The treatment period usually lasts for 4 to 10 weeks.[1][18]

-

Monitoring : Body weight and food intake are recorded weekly throughout the study.

-

Endpoint Analysis : At the end of the treatment period, animals are fasted overnight and then euthanized. Blood is collected for serum analysis (e.g., glucose, insulin (B600854), triglycerides, cholesterol). Tissues such as the liver, epididymal white adipose tissue (eWAT), and retroperitoneal white adipose tissue (rWAT) are excised, weighed, and processed for histological analysis or molecular analysis (qPCR, Western blot).

In Vitro Lipolysis Assay in 3T3-L1 Adipocytes

This protocol describes a method to measure the rate of lipolysis in cultured adipocytes by quantifying glycerol (B35011) and free fatty acid (FFA) release.

Workflow Diagram

Caption: Workflow for an in vitro lipolysis assay.

Methodology Details:

-

Cell Culture and Differentiation : 3T3-L1 preadipocytes are cultured to confluence. Differentiation into mature adipocytes is induced by treating the cells with a cocktail typically containing 3-isobutyl-1-methylxanthine (B1674149) (IBMX), dexamethasone, and insulin. Full differentiation is usually achieved after 8-10 days.

-

Treatment : Differentiated adipocytes are treated with various concentrations of this compound (e.g., 10-100 µM) or vehicle control for a specified period (e.g., 24 hours).[4][11]

-

Lipolysis Assay :

-

After treatment, cells are washed with phosphate-buffered saline (PBS) and incubated in a serum-free assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA).[23]

-

Lipolysis is stimulated by adding an agent like isoproterenol (B85558) (a β-adrenergic agonist) or forskolin. A basal (unstimulated) condition is also included.

-

Aliquots of the incubation medium are collected at multiple time points (e.g., 0, 1, 2, and 3 hours) to measure the linear rate of lipolysis.[23][24]

-

-

Quantification : The concentration of glycerol and FFAs released into the medium is quantified using commercially available colorimetric assay kits.[23][24]

-

Data Analysis : The rate of lipolysis is calculated from the linear portion of the glycerol/FFA release curve over time and is typically normalized to cellular protein content.

Pharmacokinetics and Safety

Bioavailability and Metabolism

Studies in rodents show that this compound is rapidly absorbed from the gastrointestinal tract following oral administration.[3] It is primarily metabolized in the liver and excreted in the urine within 24 hours, with raspberry alcohol being a major metabolite.[3][18] Interestingly, bioavailability and tissue accumulation appear to be higher in obese mice compared to lean controls, with accumulation noted in lipid-rich tissues like the brain.[3]

Safety and Toxicity

This compound is classified as "Generally Recognized As Safe" (GRAS) by the U.S. Food and Drug Administration for its use as a flavoring agent in foods.[3][7] However, the doses used in dietary supplements for weight loss are significantly higher than those consumed from natural food sources. While many animal studies show beneficial effects, some have raised safety concerns at very high doses. One study in obese mice reported that doses of 330 and 500 mg/kg were associated with mortality and elevated liver enzymes (ALT). There is a significant lack of long-term safety data and clinical trials in humans.[25][26][27] Therefore, the safety profile of high-dose this compound supplementation remains largely uncharacterized.

Conclusion

Preclinical evidence strongly suggests that this compound possesses pharmacological properties that could be beneficial in the context of obesity and related metabolic disorders. Its ability to enhance lipolysis, promote fatty acid oxidation, and inhibit adipogenesis through multiple signaling pathways makes it an interesting candidate for further investigation. However, the current body of evidence is almost exclusively derived from in vitro and animal studies. There is a critical need for well-controlled human clinical trials to validate these preclinical findings, establish an effective and safe dosage, and fully characterize its pharmacokinetic profile in humans before it can be considered a viable therapeutic agent.[25][26] Researchers should focus on bridging this translational gap to determine the true potential of this compound in drug development.

References

- 1. Anti-obese action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological Exploration of Phenolic Compound: this compound—Update 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound increases both lipolysis and fatty acid oxidation in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. clinikally.com [clinikally.com]

- 7. researchgate.net [researchgate.net]

- 8. Raspberry alleviates obesity-induced inflammation and insulin resistance in skeletal muscle through activation of AMP-activated protein kinase (AMPK) α1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound induces brown-like adipocyte formation through suppression of autophagy in adipocytes and adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BioKB - Publication [biokb.lcsb.uni.lu]

- 13. researchgate.net [researchgate.net]

- 14. Potentials of this compound as a Natural Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 16. researchgate.net [researchgate.net]

- 17. ir.cnu.edu.tw [ir.cnu.edu.tw]

- 18. Influence of Diet-Induced Obesity on the Bioavailability and Metabolism of this compound (4-(4-Hydroxyphenyl)-2-Butanone) in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. The utility of animal models to evaluate novel anti-obesity agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jopcr.com [jopcr.com]

- 23. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Video: Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro [jove.com]

- 25. examine.com [examine.com]

- 26. mayoclinic.org [mayoclinic.org]

- 27. Raspberry ketones: Uses, side effects, and more [medicalnewstoday.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(4-hydroxyphenyl)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-hydroxyphenyl)butan-2-one, commonly known as Raspberry Ketone, is a phenolic compound naturally occurring in raspberries and other fruits.[1][2] It is a compound of significant interest in the pharmaceutical and nutraceutical industries due to its potential therapeutic properties, including anti-obesity and antioxidant effects.[2][3] This technical guide provides an in-depth overview of the core physicochemical properties of 4-(4-hydroxyphenyl)butan-2-one, offering a valuable resource for researchers, scientists, and professionals involved in drug development. This document details experimental protocols for the determination of its key properties and presents this information in a structured and accessible format, including comprehensive data tables and visual diagrams of relevant biological pathways and experimental workflows.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical parameters for 4-(4-hydroxyphenyl)butan-2-one are summarized in the tables below.

Identification and Structure

| Parameter | Value |

| IUPAC Name | 4-(4-hydroxyphenyl)butan-2-one |

| Synonyms | This compound, Frambinone, Oxyphenalon, p-Hydroxybenzylacetone |

| CAS Number | 5471-51-2 |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol [1] |

| SMILES | CC(=O)CCC1=CC=C(C=C1)O |

| InChI | InChI=1S/C10H12O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-7,12H,2-3H2,1H3 |

Physical and Chemical Properties

| Property | Value | Reference |

| Melting Point | 81-85 °C | [4][5][6][7] |

| Boiling Point | 292.2 ± 15.0 °C at 760 mmHg | [4][5] |

| Density | 1.1 ± 0.1 g/cm³ | [4] |

| Flash Point | 122.9 °C | [5][8] |

| Refractive Index | 1.535 | [5][8] |

| Appearance | White to slightly yellow crystalline powder or needles | [5][9] |

| Odor | Sweet, fruity, raspberry-like | [8][9] |

Solubility and Partitioning

| Property | Value | Reference |

| Water Solubility | Insoluble | [5][9] |

| Ethanol Solubility | Soluble (50 mg/mL in 95% ethanol) | [5][6][7] |

| Oil Solubility | Soluble | [9] |

| pKa | 9.99 ± 0.15 (Predicted) | [5] |

| logP (Octanol/Water) | 1.5 - 1.91 | [5][8] |

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of 4-(4-hydroxyphenyl)butan-2-one.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Grind a small amount of the 4-(4-hydroxyphenyl)butan-2-one sample into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point of the sample.[8]

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Apparatus:

-

Thiele tube

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Liquid paraffin (B1166041) or silicone oil

Procedure:

-

Fill the Thiele tube with a high-boiling point liquid (e.g., paraffin oil) to a level just above the side arm.

-

Place a small amount (0.5-1 mL) of 4-(4-hydroxyphenyl)butan-2-one into the small test tube.

-

Place the capillary tube, with its sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the heat-transfer liquid covers the sample.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous and rapid stream of bubbles is observed, stop heating.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[4]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Spatula

-

Graduated cylinders or pipettes

Procedure:

-

Place a small, accurately weighed amount (e.g., 10 mg) of 4-(4-hydroxyphenyl)butan-2-one into a series of test tubes.

-

To each test tube, add a specific volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, oil).

-

Vigorously agitate the mixture using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).

-

Allow the mixture to stand and observe for any undissolved solid.

-